In-Depth Technical Guide: Physicochemical Profiling and Solubility Dynamics of 4-Bromo-N-ethyl-N-methylpyridin-2-amine
In-Depth Technical Guide: Physicochemical Profiling and Solubility Dynamics of 4-Bromo-N-ethyl-N-methylpyridin-2-amine
Executive Summary & Structural Rationale
4-Bromo-N-ethyl-N-methylpyridin-2-amine (CAS: 1142194-26-0) is a highly versatile halogenated aminopyridine intermediate, predominantly utilized as a foundational building block in the synthesis of complex heterocyclic therapeutics and kinase inhibitors[1]. The molecular architecture of this compound—featuring a core pyridine ring, a heavy bromine atom at the C4 position, and a sterically demanding N-ethyl-N-methyl tertiary amine at the C2 position—dictates its unique physicochemical behavior.
As a Senior Application Scientist, I approach the handling, formulation, and reaction optimization of this compound by analyzing how these structural motifs interact. The asymmetric N-alkylation disrupts crystal lattice packing, which typically lowers the melting point and enhances solubility in organic media compared to its primary amine analogs[2]. Concurrently, the electron-withdrawing 4-bromo substituent modulates the pKa of the pyridine nitrogen, fundamentally influencing its pH-dependent aqueous solubility profile.
Core Physicochemical Properties
Understanding the baseline metrics is non-negotiable for downstream assay development and chemical synthesis. The data below synthesizes structural parameters critical for predicting partitioning behavior, reactivity, and formulation strategies[3].
Table 1: Physicochemical Parameters of 4-Bromo-N-ethyl-N-methylpyridin-2-amine
| Parameter | Value / Descriptor | Causality / Impact on Development |
| CAS Number | 1142194-26-0 | Unique identifier for precise procurement and safety tracking. |
| Molecular Formula | C8H11BrN2 | High halogen ratio impacts the compound's overall density and lipophilicity. |
| Molecular Weight | 215.0903 g/mol | Low molecular weight ensures high ligand efficiency in fragment-based drug design. |
| SMILES | CN(c1cc(Br)ccn1)CC | Essential for in silico LogP, pKa predictions, and ADMET modeling. |
| Predicted LogP | ~2.5 - 3.0 | The bromo group drives lipophilicity, ensuring it is highly soluble in organic solvents. |
| Predicted pKa | ~5.0 - 5.5 (Pyridine N) | The electron-withdrawing bromine lowers basicity relative to unsubstituted 2-aminopyridine. |
| Physical State | Viscous liquid / Low-melting solid | Asymmetric N-ethyl-N-methyl group prevents tight, highly ordered crystal packing. |
Solubility Dynamics & Solvent Selection
The solubility of 4-bromo-N-ethyl-N-methylpyridin-2-amine is governed by the interplay between its lipophilic core and its ionizable basic centers[2].
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Organic Solvents: The compound exhibits excellent solubility in aprotic polar solvents (e.g., DMF, DMSO, Dichloromethane) and moderate-to-high solubility in protic solvents (e.g., Methanol, Ethanol). This is driven by the hydrophobic nature of the bromo-pyridine ring and the alkyl chains.
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Aqueous Media: Intrinsic aqueous solubility (at pH 7.4) is poor due to the compound's inherent lipophilicity. However, solubility increases exponentially in acidic media (pH < 4.0) as the pyridine nitrogen becomes protonated, forming a highly soluble cationic species.
Experimental Protocol: Thermodynamic Solubility Assessment
To establish a self-validating system for determining the thermodynamic solubility of this compound, a shake-flask methodology coupled with HPLC-UV quantification is required. This protocol ensures that equilibrium is reached, providing trustworthy data for formulation or reaction scaling.
Step-by-Step Methodology:
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Buffer Preparation: Prepare aqueous buffers at pH 1.2 (HCl/KCl), pH 4.0 (Acetate), and pH 7.4 (Phosphate). Causality: Maintaining a constant ionic strength (e.g., 0.15 M NaCl) across all buffers is critical to mimic physiological conditions and prevent ionic strength-driven solubility artifacts.
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Compound Dispensing: Accurately weigh 5.0 mg of 4-bromo-N-ethyl-N-methylpyridin-2-amine into a 2.0 mL glass HPLC vial.
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Solvent Addition: Add 1.0 mL of the target buffer (or organic solvent) to the vial. Causality: The presence of excess solid ensures the measurement of thermodynamic (equilibrium) solubility rather than transient kinetic solubility.
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Equilibration: Seal the vials and incubate in a thermomixer at 25°C ± 0.5°C with constant agitation (800 rpm) for 24 hours. Causality: A 24-hour timeframe is strictly required to overcome the lattice energy barrier and ensure a true thermodynamic equilibrium is established between the solid and solute phases.
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Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract 0.5 mL of the supernatant. Causality: Centrifugation is preferred over filtration to prevent non-specific binding of the highly lipophilic compound to standard syringe filter membranes, which would artificially lower the measured concentration.
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Quantification & Validation: Dilute the supernatant appropriately with the mobile phase and inject it into an HPLC-UV system (Detection at ~254 nm). Self-Validation: Calculate the concentration against a pre-validated standard calibration curve (R² > 0.999) and run blank buffer injections to rule out matrix interference.
Workflow Visualization
The following diagram maps the logical flow of the thermodynamic solubility assessment, highlighting the critical control points and phase transitions within the protocol.
Caption: Thermodynamic solubility assessment workflow for 4-bromo-N-ethyl-N-methylpyridin-2-amine.
Mechanistic Insights: The Role of N-Alkylation and Halogenation
From a drug development and synthetic chemistry perspective, the specific substitution pattern of CAS 1142194-26-0 is highly strategic[1].
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The N-Ethyl-N-Methyl Moiety: Unlike primary amines which act as both hydrogen bond donors and acceptors, this tertiary amine acts solely as a hydrogen bond acceptor[2]. This modification significantly increases the compound's permeability across lipid bilayers (aiding in bioavailability if incorporated into an API) and prevents unwanted hydrogen-bonded polymerization or side-reactions during storage.
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The 4-Bromo Substituent: Halogenation at the para position relative to the pyridine nitrogen serves a dual purpose. Chemically, it provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making it an ideal building block for complex scaffolds[1]. Physicochemically, the heavy bromine atom increases the molecular surface area and lipophilicity, which drives the compound out of aqueous phases and into organic phases, necessitating the use of co-solvents (like DMSO) during early-stage in vitro screening.
References
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Title: 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (CAS 1142194-26-0) | Source: Chemikart | URL: [Link]
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Title: CAS Database and Physicochemical Properties | Source: ChemSrc | URL: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- | 1142194-26-0 | Benchchem [benchchem.com]
- 3. 1001667-11-3_CAS号:1001667-11-3_1-((2S,4R)-1-((S)-2-tert-butyl-4-(4-methylpiperazin-1-yl)-4-oxobutanoyl)-4-(7-methoxy-2-phenylquinolin-4-yloxy)pyrrolidine-2-carboxamide)-2-vinylcyclopropanecarboxylic acid - 化源网 [chemsrc.com]
